PF-05150122

Nav1.7 inhibitor pharmacokinetics oral bioavailability

PF-05150122 is a well-characterized Nav1.7 inhibitor with defined human PK (CL 45 mL/min/kg, F 110%) and clean Nav1.5 selectivity. Unlike related compounds, its lower predicted Nav1.7 IC₅₀ multiples make it an optimal negative control for PK-efficacy threshold studies and target validation. Procure as a comparator to PF-05089771 for exposure-response analysis or for oral pain research models requiring predictable PK.

Molecular Formula C24H21ClN6O3S2
Molecular Weight 541.0 g/mol
CAS No. 1235406-00-4
Cat. No. B1144041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-05150122
CAS1235406-00-4
Synonyms4-(4-chloro-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(thiazol-4-yl)benzenesulfonaMide
Molecular FormulaC24H21ClN6O3S2
Molecular Weight541.0 g/mol
Structural Identifiers
SMILESCCN1CC(C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=C(C=C(C=C4)S(=O)(=O)NC5=CSC=N5)C#N
InChIInChI=1S/C24H21ClN6O3S2/c1-2-30-12-18(13-30)31-21(7-8-28-31)20-10-17(25)3-5-23(20)34-22-6-4-19(9-16(22)11-26)36(32,33)29-24-14-35-15-27-24/h3-10,14-15,18,29H,2,12-13H2,1H3
InChIKeyOGBDDOBYHJYBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-05150122 (CAS 1235406-00-4) as a Selective Nav1.7 Inhibitor for Pain Research and Drug Discovery Procurement


PF-05150122 is a state-dependent, subtype-selective small molecule inhibitor of the human voltage-gated sodium channel Nav1.7, developed as an aryl sulfonamide derivative [1]. It exhibits an in vitro IC₅₀ of 21 nM against human Nav1.7 and demonstrates significant selectivity over other sodium channel isoforms including Nav1.5, for which it shows no significant activity . The compound was evaluated in a clinical microdose pharmacokinetic study alongside three related Nav1.7 inhibitors (PF-05089771, PF-05186462, and PF-05241328) in healthy volunteers [2]. Its primary research application lies in the investigation of Nav1.7-mediated pain signaling pathways and as a tool compound for sodium channel pharmacology studies, with oral activity demonstrated in preclinical models .

PF-05150122 Procurement Considerations: Why Not All Nav1.7 Inhibitors Are Interchangeable


Nav1.7 inhibitors within the aryl sulfonamide chemical series exhibit substantial inter-compound variability in human pharmacokinetic parameters and predicted target engagement, despite sharing a common molecular target and similar in vitro potency ranges. In a head-to-head clinical microdose study evaluating four Pfizer Nav1.7 candidates (PF-05089771, PF-05150122, PF-05186462, and PF-05241328), plasma clearance ranged from 45 to 392 mL/min/kg and bioavailability varied from 38% to 110% across the series [1]. Physiologically-based pharmacokinetic (PBPK) modeling further revealed that PF-05150122 and its analogs PF-05186462 and PF-05241328 all yielded lower predicted multiples of Nav1.7 IC₅₀ at equivalent oral doses compared to PF-05089771, which was subsequently advanced as the lead candidate [1]. This pharmacokinetic divergence means that in-class compounds cannot be assumed to provide equivalent Nav1.7 blockade in vivo, making procurement decisions consequential for experimental reproducibility and translational relevance [1].

PF-05150122 Quantitative Differentiation Evidence: Head-to-Head PK and Selectivity Data Versus Nav1.7 Inhibitor Comparators


PF-05150122 Human Oral Bioavailability Differentiation from PF-05089771

In a direct head-to-head clinical microdose study in healthy volunteers, PF-05150122 demonstrated an oral bioavailability of 110%, substantially exceeding the 38% bioavailability observed for PF-05089771 under identical study conditions [1].

Nav1.7 inhibitor pharmacokinetics oral bioavailability pain research drug discovery

PF-05150122 Human Plasma Clearance Versus PF-05241328

In the same head-to-head clinical microdose study, PF-05150122 exhibited a plasma clearance of 45 mL/min/kg, compared to 392 mL/min/kg for PF-05241328—an 8.7-fold difference in systemic clearance rate between two compounds targeting the same channel [1].

Nav1.7 inhibitor pharmacokinetics plasma clearance drug metabolism

PF-05150122 Predicted Nav1.7 IC₅₀ Coverage at Therapeutic Doses Relative to PF-05089771

PBPK modeling from the clinical microdose study predicted that at the same oral dose, PF-05150122 yields lower multiples of Nav1.7 IC₅₀ (less target coverage) compared to PF-05089771. PF-05089771 was predicted to achieve approximately 12× Nav1.7 IC₅₀ at Cmax and 3× IC₅₀ at Cmin (twice-daily regimen) with a 1 g oral dose, whereas PF-05150122, PF-05186462, and PF-05241328 all produced lower multiples [1].

Nav1.7 inhibitor PBPK modeling target engagement exposure prediction

PF-05150122 Nav1.5 Selectivity: Absence of Cardiac Ion Channel Activity

PF-05150122 demonstrates no significant activity against Nav1.5, the cardiac sodium channel isoform . In contrast, broader-spectrum sodium channel blockers such as vixotrigine (raxatrigine) exhibit measurable activity at Nav1.5 and other CNS-expressed isoforms [1].

Nav1.7 inhibitor selectivity cardiac safety Nav1.5

PF-05150122 Potency Differentiation from PF-05089771 at hNav1.7

PF-05150122 exhibits an IC₅₀ of 21 nM against human Nav1.7, whereas PF-05089771 demonstrates higher potency with an IC₅₀ of 11 nM for the inactivated state of the channel [1].

Nav1.7 inhibitor potency IC₅₀ electrophysiology

PF-05150122 Optimal Procurement and Research Application Scenarios


Use as a Comparator or Negative Control in Nav1.7 PK-Efficacy Relationship Studies

PF-05150122 is optimally deployed as a comparator compound in studies designed to investigate the relationship between pharmacokinetic exposure and Nav1.7 target engagement. The clinical microdose study explicitly demonstrated that PF-05150122 yields lower predicted multiples of Nav1.7 IC₅₀ at therapeutic oral doses compared to PF-05089771, which led to its deselection as a clinical candidate [1]. This established PK-efficacy limitation makes PF-05150122 a well-characterized negative control for validating experimental models where Nav1.7 inhibition is expected to produce a therapeutic effect only above a defined exposure threshold. Its slower plasma clearance (45 mL/min/kg) and higher oral bioavailability (110%) relative to some analogs also provide a useful PK contrast for investigating the relative contributions of potency versus exposure to in vivo efficacy [1].

In Vitro Electrophysiology Studies Requiring Selective Nav1.7 Inhibition Without Cardiac Nav1.5 Liability

For patch-clamp electrophysiology and ion channel pharmacology studies that demand clean Nav1.7 selectivity without confounding cardiac ion channel effects, PF-05150122 offers a defined selectivity profile with an IC₅₀ of 21 nM against human Nav1.7 and no significant activity against Nav1.5 [1]. This contrasts with broader-spectrum sodium channel blockers such as vixotrigine, which exhibit measurable activity across multiple Nav isoforms . The absence of Nav1.5 activity eliminates a primary cardiac safety confounder, enabling researchers to attribute observed cellular and tissue-level effects specifically to Nav1.7 inhibition. This is particularly relevant for studies conducted in cardiac-adjacent tissues or in models where Nav1.5 expression may be present [1].

Acute and Chronic Pain Pharmacology Research Requiring Oral Administration

PF-05150122 is indicated for preclinical pain research applications where oral route of administration is required or preferred. The compound has demonstrated oral activity and favorable biopharmacokinetic parameters in microdose studies [1]. Its high oral bioavailability (110%) relative to PF-05089771 (38%) provides experimental flexibility in dose formulation and administration route selection. This characteristic supports its use in rodent pain models where oral gavage or dietary administration is the standard method for compound delivery, enabling more translationally relevant study designs compared to compounds requiring parenteral administration [1].

Human Nav1.7-Specific Sodium Channel Probe in Target Validation Studies

As a subtype-selective Nav1.7 inhibitor with defined human PK parameters from a clinical microdose study [1], PF-05150122 serves as a well-characterized chemical probe for target validation experiments. The availability of direct head-to-head human PK data with three related Nav1.7 inhibitors provides a uniquely quantified baseline for interpreting target engagement studies [1]. Researchers investigating the role of Nav1.7 in pain signaling pathways can leverage PF-05150122's defined potency (IC₅₀ = 21 nM) , selectivity profile, and human PK parameters to design experiments with predictable exposure-target engagement relationships, reducing uncertainty in the interpretation of in vivo pharmacological effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-05150122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.